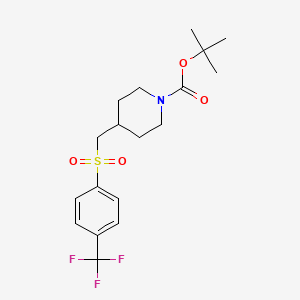

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring with a tert-butyl carbamate (Boc) protecting group at the 1-position and a sulfonylmethyl substituent at the 4-position. The sulfonyl group is further linked to a para-trifluoromethylphenyl moiety. This compound is structurally significant due to its trifluoromethyl and sulfonyl groups, which enhance metabolic stability and influence electronic properties in drug discovery contexts .

Key structural attributes:

- Boc group: Enhances solubility and facilitates selective deprotection in multi-step syntheses.

- Trifluoromethylphenyl group: Introduces lipophilicity and electron-withdrawing effects, critical for modulating pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl 4-[[4-(trifluoromethyl)phenyl]sulfonylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3NO4S/c1-17(2,3)26-16(23)22-10-8-13(9-11-22)12-27(24,25)15-6-4-14(5-7-15)18(19,20)21/h4-7,13H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPHBIZNPRBKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Details:

- Reagents : 4-(Trifluoromethyl)benzenesulfonyl chloride

- Base : Tertiary amine, such as triethylamine or pyridine, to neutralize HCl generated during the reaction

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Conditions : Reaction typically occurs at low temperatures (0°C to room temperature) to control exothermicity

- Duration : 10 minutes to several hours depending on scale and desired yield

Reaction Scheme:

Piperidine-1-carboxylate + 4-(Trifluoromethyl)benzenesulfonyl chloride

→ Sulfonylated intermediate

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Sulfonylation | Sulfonyl chloride + tertiary amine | THF or DCM | 0°C to RT | 10 min – several hours | High (up to 95%) |

Protection of the Piperidine Nitrogen with Boc Group

Following sulfonylation, the nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to facilitate subsequent reactions and improve compound stability.

Reaction Details:

- Reagents : Di-tert-butyl dicarbonate (Boc₂O)

- Catalyst : 4-Dimethylaminopyridine (DMAP) or triethylamine

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions : Room temperature, inert atmosphere

- Duration : Typically 1–4 hours

Reaction Scheme:

Sulfonylated piperidine + Boc₂O

→ Boc-protected sulfonylpiperidine

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O + DMAP | DCM or THF | RT | 1–4 hours | High (around 90%) |

Purification and Characterization

Post-reaction, the crude product is purified via:

- Column chromatography using silica gel with a hexane/ethyl acetate gradient

- Recrystallization from suitable solvents for enhanced purity

Characterization confirms the structure:

- NMR Spectroscopy : Presence of tert-butyl signals (~1.4 ppm), aromatic and sulfonyl signals

- Mass Spectrometry : Molecular ion peak consistent with the calculated molecular weight (279.35 g/mol)

- IR Spectroscopy : Characteristic peaks for Boc carbonyl (~1700 cm⁻¹) and sulfonyl groups (~1150–1350 cm⁻¹)

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Typical Yield | References |

|---|---|---|---|---|---|

| 1 | Sulfonylation | 4-(Trifluoromethyl)benzenesulfonyl chloride + tertiary amine | 0°C to RT, THF/DCM | Up to 95% | WO2014200786A1 |

| 2 | Boc Protection | Boc₂O + DMAP | RT, DCM/THF | ~90% | WO2014200786A1 |

Research Findings and Notes

- The sulfonylation step is highly efficient under anhydrous conditions, with reaction times as short as 10 minutes, indicating a rapid and clean process.

- The Boc protection step is crucial for subsequent synthetic manipulations, offering stability and selectivity.

- Purification techniques such as chromatography are essential to obtain analytically pure compounds, confirmed via NMR and MS.

- The process's scalability has been demonstrated in patent literature, with yields exceeding 90%, making it suitable for industrial applications.

Chemical Reactions Analysis

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Recent studies have highlighted the significant biological activities of this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The observed IC50 values indicate promising potential for this compound as an anticancer agent .

- Enzyme Inhibition : The sulfonamide moiety within the compound may inhibit specific enzymes involved in metabolic pathways associated with cardiovascular diseases. This inhibition could lead to therapeutic applications in managing such conditions .

Applications in Medicinal Chemistry

The unique structural features of tert-butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate make it a candidate for further pharmacological exploration:

- Cardiovascular Therapeutics : Due to its enzyme inhibition properties, this compound is being studied for its potential use in treating cardiovascular diseases .

- Cancer Treatment : The antiproliferative activity suggests that it could be developed into a therapeutic agent for various cancers, warranting further investigation into its mechanisms of action and efficacy .

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties may also find applications in material science:

- Polymer Chemistry : The sulfonamide group can be utilized in synthesizing novel polymers with tailored properties, enhancing material performance in various applications .

- Functional Materials : The trifluoromethyl group enhances lipophilicity, which can be beneficial in developing functional materials for electronics or coatings .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as an anticancer drug .

- Cardiovascular Enzyme Inhibition Research : Research has shown that this compound effectively inhibits enzymes related to lipid metabolism, indicating its potential role in cardiovascular disease management .

- Polymer Development : Investigations into the polymerization of this compound have revealed its ability to form stable polymers with enhanced mechanical properties, paving the way for new material innovations .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The sulfonylmethyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Linker Variations :

- The target compound uses a sulfonylmethyl linker, while others employ direct aryl bonds (e.g., 3f) or heterocyclic attachments (e.g., imidazolyl in ).

- The sulfonate ester in (triflyloxy group) contrasts with the sulfonylphenyl group in the target compound, altering reactivity and stability.

Electronic Effects: The para-trifluoromethylphenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity compared to non-CF3 analogues.

Synthetic Utility :

- The sulfonylmethyl linker in the target compound may serve as a handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Biological Activity

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate (CAS Number: 1970975-88-2) is a complex organic compound with a molecular formula of C₁₈H₂₄F₃NO₄S and a molecular weight of approximately 407.45 g/mol. This compound is notable for its unique structural features, including a piperidine ring and a trifluoromethylphenyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration through biological membranes.

Research indicates that the sulfonamide moiety within the compound may inhibit certain enzymes involved in disease pathways, particularly those relevant to cardiovascular diseases. This inhibition can lead to various therapeutic effects, making it a candidate for further pharmacological exploration.

Biological Activity

Recent studies have highlighted the significant biological activities of this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The IC50 values observed indicate a promising potential for this compound as an anticancer agent .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways associated with cardiovascular diseases. This inhibition could lead to therapeutic applications in managing such conditions .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Cancer Cell Line Studies : In one study, various derivatives of piperidine compounds were tested for their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications to the piperidine structure significantly affected biological activity, with some derivatives showing enhanced potency compared to the parent compound .

- Enzyme Targeting : Another investigation focused on the enzyme inhibition properties of sulfonamide derivatives, including this compound). The findings suggested that specific structural features of the compound contribute to its ability to inhibit target enzymes effectively, providing insights into its mechanism of action .

Data Table: Biological Activity Overview

Q & A

Q. What are the key steps for synthesizing tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate?

The synthesis typically involves:

- Sulfonylation : Reacting a piperidine derivative with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonylmethyl group. This step often requires anhydrous conditions and ice-cooling to control exothermic reactions .

- Boc Protection : Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, typically with a catalytic base like DMAP .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Purity is confirmed via HPLC or LCMS (e.g., m/z 757 [M+H]+ observed in similar sulfonamide derivatives) .

Q. How can the structure of this compound be confirmed post-synthesis?

- NMR Spectroscopy : 1H and 13C NMR to verify the presence of the Boc group (tert-butyl signal at ~1.4 ppm) and sulfonylmethyl moiety (sulfonamide protons at ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or LCMS to confirm molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc) and ~1350–1150 cm⁻¹ (S=O stretches of sulfonyl group) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes .

- Toxicity Management : Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires immediate decontamination (e.g., rinse skin with soap/water, flush eyes for 15 minutes) and medical consultation .

- Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to risk of toxic fumes (e.g., sulfur oxides) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Electron-Withdrawing Effects : The CF₃ group enhances sulfonamide stability by reducing electron density on the sulfur atom, making it less prone to nucleophilic attack. This is critical for maintaining bioactivity in protease inhibitors or kinase-targeting molecules .

- Lipophilicity : The CF₃ group increases logP, improving membrane permeability. This can be optimized using computational tools (e.g., Schrödinger’s QikProp) to balance solubility and bioavailability .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for sulfonamide-containing analogs?

- Orthogonal Assays : Validate target engagement using SPR (Surface Plasmon Resonance) and cellular thermal shift assays (CETSA) to distinguish direct binding from off-target effects .

- Metabolic Stability Studies : Compare half-life (t₁/₂) in microsomal assays (e.g., human liver microsomes) to identify if metabolic lability explains discrepancies between in vitro and in vivo efficacy .

Q. How can the stability of the Boc group be optimized under varying reaction conditions?

Q. What analytical methods quantify trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.